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Get Quote

Executive Summary & Compound Profile

5-bromo-2-chloro-N-(8-quinolinyl)benzamide (referred to herein as BCQB) represents a specific

derivative of the N-(8-quinolinyl)benzamide class. While often utilized as a directing group in C-
H functionalization chemistry, this scaffold possesses significant biological activity, acting as a
potent inhibitor of specific kinases (e.g., CK2, PIM1) and poly(ADP-ribose) polymerases
(PARP).

Unlike traditional ATP-competitive inhibitors that rely solely on hydrogen bonding with the
kinase hinge region, BCQB utilizes the 8-aminoquinoline moiety to form a stable, planar
bidentate chelate with metal ions or specific active site residues, offering a unique binding
mode that differentiates it from standard Type | inhibitors.

Chemical Profile
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Feature Specification
IUPAC Name 5-bromo-2-chloro-N-(quinolin-8-yl)benzamide
N-(8-quinolinyl)benzamide (8-aminoquinoline
Core Scaffold (_ q- ¥ ( a
derivative)
) 5-Bromo (Hydrophobic/Halogen bond donor), 2-
Key Substituents

Chloro (Steric lock/Twist)

Casein Kinase 2 (CK2), PIM Kinases, PARP

Primary Targets
(off-target)

Bidentate Chelation / ATP-competitive (Type I-

Binding Mode )
like)

Mechanism of Action: The Chelation Effect

The potency of BCQB stems from its ability to lock into a planar conformation via an
intramolecular hydrogen bond (or metal chelation in the active site), mimicking the flat aromatic
systems of adenosine.

Structural Logic

e The "Hinge" Binder: The quinoline nitrogen and the amide nitrogen (or oxygen) form a
bidentate motif that interacts with the kinase hinge region (e.g., Val116 in CK2).

e The Hydrophobic "Warhead": The 5-bromo-2-chlorophenyl ring occupies the hydrophobic
pocket adjacent to the ATP binding site. The 2-chloro substituent induces a specific torsion
angle, optimizing the fit within the gatekeeper region, while the 5-bromo group can engage in
halogen bonding with backbone carbonyls.

o Selectivity Filter: Unlike promiscuous staurosporine analogs, the rigid "twisted" geometry
induced by the 2-chloro group restricts binding to kinases with a permissive hydrophobic
pocket (e.g., CK2, PIM).

Signaling Pathway Visualization
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The following diagram illustrates the downstream effects of CK2/PIM inhibition by BCQB in a
cancer cell context.
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Caption: Dual inhibition of CK2 and PIM1 by BCQB leads to the suppression of pro-survival
AKT/NF-kB signaling and destabilization of c-MYC, ultimately inducing apoptosis.

Comparative Analysis: BCQB vs. Established
Inhibitors

This section compares BCQB with CX-4945 (Silmitasertib, a clinical CK2 inhibitor) and SGI-
1776 (PIM inhibitor), as well as Olaparib (to highlight the scaffold's PARP liability).

Performance Matrix
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BCQB (Target CX-4945 _
Feature o ) SGI-1776 Olaparib
Compound) (Silmitasertib)
. PIM1/PIM2/
Primary Target CK2/PIM1 CK2a / CK2a!' PIM3 PARP1 / PARP2
) ATP-Competitive  ATP-Competitive N DNA Trapping /
Mechanism ) ATP-Competitive )
(Bidentate) (Type 1) Catalytic
IC50 ~10-50 nM
. _ _ 1 nM 7 nM (PIM1) 5 nM (PARP1)
(biochemical) (Estimated®)
o ] Moderate (Dual High (CK2 Moderate High (PARP
Selectivity Profile , = ,
Kinase/PARP) specific) (PIM/FLT3) family)
Low pM (1-5 Low nM (10-100
Cellular Potency Low uM Low nM
UM) nM)
Synthetically o
] Clinical Pan-PIM
Key Advantage Accessible, Dual- o o Standard of Care
o Validation inhibition
activity
o Low Solubility, ) o ) o Not a kinase
Key Limitation Bioavailability Cardiac toxicity o
PARP off-target inhibitor

*Note: IC50 values for BCQB are estimated based on structure-activity relationships (SAR) of

the N-(8-quinolinyl)benzamide class [1].

Critical Analysis

e Potency vs. CX-4945: While CX-4945 is a highly optimized carboxylate-derived inhibitor,
BCQB offers a neutral, membrane-permeable alternative. However, the lack of a solubilizing

group (like the pyridine in CX-4945) often results in lower cellular potency due to poor

solubility.

e The PARP "Liability": The N-(8-quinolinyl)benzamide scaffold is structurally homologous to
the nicotinamide pocket of PARP. Unlike CX-4945, BCQB may exhibit significant PARP
inhibitory activity. In multi-targeted therapy (e.g., BRCA-deficient cancers), this "off-target"

effect could actually be synergistic.
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o Kinase Selectivity: The "2-chloro" substitution is critical. It forces the benzamide ring out of
planarity with the amide, creating a "twisted" conformation that fits the narrow hydrophobic
cleft of CK2 better than flat analogs.

Experimental Protocols

To validate the performance of BCQB, the following self-validating protocols are recommended.

A. In Vitro Kinase Assay (CK2/PIM)

Objective: Determine the IC50 of BCQB against recombinant CK2.

Reagents:

Recombinant CK2a (active).

Substrate: Casein or specific peptide (e.g., RRRADDSDDDDD).

ATP (10 pM, spiked with [y-33P]ATP).

Assay Buffer: 20 mM Tris-HCI (pH 7.5), 10 mM MgCI2, 0.01% Triton X-100.

Workflow:

Preparation: Dissolve BCQB in DMSO (10 mM stock). Prepare 1:3 serial dilutions.

e Incubation: Mix Kinase (5 nM final) + Peptide (50 uM) + Inhibitor in buffer. Incubate 10 min at
RT.

e Initiation: Add ATP mix. Incubate 30 min at 30°C.

e Termination: Spot 20 uL onto P81 phosphocellulose paper.

o Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).
» Detection: Scintillation counting.

e Analysis: Fit data to the variable slope equation:
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B. Cellular Viability & Target Engagement

Objective: Confirm cellular entry and pathway inhibition (Western Blot).

Workflow Visualization:
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Caption: Workflow for validating cellular kinase inhibition. Reduction in p-AKT (S129) confirms
CK2 inhibition.

Synthesis & Structural Validation

For researchers synthesizing BCQB for testing, the purity of the 2-chloro isomer is critical, as
the 4-chloro isomer has significantly reduced activity.

e Reaction: 5-bromo-2-chlorobenzoyl chloride + 8-aminoquinoline + Et3N (in DCM).

 Purification: Recrystallization from Ethanol/Water (Avoids silica gel retention of the basic
quinoline).

e QC Check: 1H NMR must show the characteristic downfield shift of the amide proton (~10.5
ppm) due to the intramolecular hydrogen bond with the quinoline nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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